molecular formula C6H9F7OSi B14336425 (Heptafluoropropoxy)(trimethyl)silane CAS No. 106609-54-5

(Heptafluoropropoxy)(trimethyl)silane

Cat. No.: B14336425
CAS No.: 106609-54-5
M. Wt: 258.21 g/mol
InChI Key: LVYRCBRSNNOOPR-UHFFFAOYSA-N
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Description

(Heptafluoropropoxy)(trimethyl)silane is a fluorinated organosilicon compound characterized by a silicon atom bonded to three methyl groups and a heptafluoropropoxy (C₃F₇O–) group. This structure imparts unique properties, including high thermal stability, hydrophobicity, and resistance to chemical degradation. The heptafluoropropoxy group, with its seven fluorine atoms, enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. Applications span surface modification, hydrophobic coatings, and intermediates in organic synthesis, though its specific uses are less documented compared to structurally related silanes .

Properties

IUPAC Name

1,1,2,2,3,3,3-heptafluoropropoxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F7OSi/c1-15(2,3)14-6(12,13)4(7,8)5(9,10)11/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYRCBRSNNOOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F7OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50762469
Record name (Heptafluoropropoxy)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50762469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106609-54-5
Record name (Heptafluoropropoxy)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50762469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Heptafluoropropoxy)(trimethyl)silane typically involves the reaction of heptafluoropropanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

C3F7OH+ClSi(CH3)3C3F7OSi(CH3)3+HCl\text{C}_3\text{F}_7\text{OH} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{C}_3\text{F}_7\text{OSi(CH}_3\text{)}_3 + \text{HCl} C3​F7​OH+ClSi(CH3​)3​→C3​F7​OSi(CH3​)3​+HCl

Industrial Production Methods

In industrial settings, the production of (Heptafluoropropoxy)(trimethyl)silane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Heptafluoropropoxy)(trimethyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the heptafluoropropoxy group can be replaced by other nucleophiles.

    Hydrolysis: In the presence of water, (Heptafluoropropoxy)(trimethyl)silane can hydrolyze to form heptafluoropropanol and trimethylsilanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) can be used, depending on the desired reaction.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as heptafluoropropylamines, heptafluoropropyl alcohols, and heptafluoropropyl thiols can be formed.

    Hydrolysis Products: The primary products of hydrolysis are heptafluoropropanol and trimethylsilanol.

Scientific Research Applications

(Heptafluoropropoxy)(trimethyl)silane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound can be used in the modification of biomolecules to enhance their stability and bioavailability.

    Industry: (Heptafluoropropoxy)(trimethyl)silane is used in the production of specialty coatings, adhesives, and sealants, where its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of (Heptafluoropropoxy)(trimethyl)silane involves its ability to interact with various molecular targets through its fluorinated and silyl groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased hydrophobicity, enhanced stability, and altered reactivity. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Silanes

Trimethyl(trifluoromethyl)silane (CF₃Si(CH₃)₃)
  • Structure : Silicon bonded to three methyl groups and a trifluoromethyl (CF₃–) group.
  • Reactivity : The CF₃ group is less sterically hindered than heptafluoropropoxy, enabling faster nucleophilic substitutions. It is widely used in trifluoromethylation reactions .
  • Biological Activity : In fungicides, trifluoromethyl-substituted silanes exhibit high activity against ascomycetes and basidiomycetes due to enhanced lipophilicity .
  • Safety : Classified as flammable (H225) and toxic (H302, H315, H319), requiring stringent handling .
1H,1H,2H,2H-Heptadecafluorodecyltrimethoxysilane (C₁₃H₁₃F₁₇O₃Si)
  • Structure : A long perfluorinated chain (C8F17) with three methoxy (–OCH₃) groups.
  • Applications : Superior hydrophobicity for surface coatings in semiconductors and textiles. The extended fluorocarbon chain provides better water repellency than shorter chains like heptafluoropropoxy .
  • Synthesis : Methoxy groups facilitate hydrolysis and condensation, forming stable siloxane networks .

Chlorinated vs. Fluorinated Silanes

Trichlorodocosylsilane (Cl₃Si–C₂₂H₄₅)
  • Structure : Silicon bonded to three chlorines and a docosyl (C22H45) chain.
  • Electron Effects : Chlorine’s electronegativity is lower than fluorine, reducing electron-withdrawing effects. This results in weaker interactions with polar substrates like chitin compared to fluorinated silanes .
  • Applications : Primarily used in waterproofing materials, but less effective in high-temperature or corrosive environments due to Cl–Si bond instability .

Aromatic-Substituted Silanes

Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane
  • Structure : Silicon with three methyl groups and an oxygen-linked aromatic moiety.
  • Reactivity: The conjugated enone system enables participation in cycloaddition reactions, unlike the electron-deficient heptafluoropropoxy group .
  • Synthesis : Prepared via Grignard or hydrosilylation routes, yielding intermediates for pharmaceuticals .
Trimethyl(pentafluorophenyl)silane
  • Structure : Pentafluorophenyl group attached to silicon.
  • Applications: Effective in fluorination reactions due to aromatic fluorine’s activating effects.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Primary Applications
(Heptafluoropropoxy)(trimethyl)silane C₆H₁₃F₇OSi –C₃F₇O, –CH₃ Surface coatings, synthesis
Trimethyl(trifluoromethyl)silane C₄H₉F₃Si –CF₃, –CH₃ Trifluoromethylation, fungicides
1H,1H,2H,2H-Heptadecafluorodecyltrimethoxysilane C₁₃H₁₃F₁₇O₃Si –C8F17, –OCH₃ Hydrophobic coatings
Trichlorodocosylsilane C₂₂H₄₅Cl₃Si –Cl, –C22H45 Waterproofing

Table 2: Hazard Profiles

Compound Flammability Toxicity (Oral) Skin/Eye Irritation
(Heptafluoropropoxy)(trimethyl)silane Not reported Not reported Not reported
Trimethyl(trifluoromethyl)silane H225 H302 H315, H319
1H,1H,2H,2H-Heptadecafluorodecyltrimethoxysilane Low Low Moderate

Key Research Findings

  • Fluorination Extent : Longer perfluorinated chains (e.g., C8F17 in Heptadecafluorodecyltrimethoxysilane) enhance hydrophobicity but reduce solubility in organic solvents compared to heptafluoropropoxy derivatives .
  • Reactivity : Heptafluoropropoxy’s bulkiness limits its use in nucleophilic substitutions, whereas smaller groups like CF₃ or methoxy enable broader synthetic utility .
  • Safety : Fluorinated silanes generally exhibit lower acute toxicity than chlorinated analogs but require precautions due to flammability and inhalation risks .

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